molecular formula C10H12N2O5 B1362745 N-(4,5-dimethoxy-2-nitrophenyl)acetamide

N-(4,5-dimethoxy-2-nitrophenyl)acetamide

Cat. No.: B1362745
M. Wt: 240.21 g/mol
InChI Key: AIILCGRGFNDZBC-UHFFFAOYSA-N
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Description

N-(4,5-Dimethoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative characterized by methoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzene ring. The acetamide functional group (-NHCOCH₃) is attached to the nitrogen at the 1-position (Figure 1). This compound is primarily synthesized via electrochemical nitration of N-(3,4-dimethoxyphenyl)acetamide, yielding a 67% isolated product as a yellow solid . Its structural features, including electron-withdrawing (nitro) and electron-donating (methoxy) groups, make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules .

Key physicochemical properties include:

  • Molecular formula: C₁₀H₁₂N₂O₅
  • Molecular weight: 240.21 g/mol
  • Melting point: Not explicitly reported, but analogous compounds (e.g., tert-butyl derivatives) exhibit melting points near 168–170 °C .
  • Spectroscopic data: Characteristic NMR signals include aromatic protons (δ ~6.5–8.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

N-(4,5-dimethoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O5/c1-6(13)11-7-4-9(16-2)10(17-3)5-8(7)12(14)15/h4-5H,1-3H3,(H,11,13)

InChI Key

AIILCGRGFNDZBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

Comparison with Similar Compounds

N-(3,5-Dimethoxy-2-nitrophenyl)acetamide (3b)

  • Structure : Methoxy groups at 3- and 5-positions; nitro at 2-position.
  • Synthesis : Prepared via nitration of 3,5-dimethoxyaniline, yielding yellow needles (Method A: 65% yield; Method B: 72% yield) .

N-(4,5-Dimethyl-2-nitrophenyl)acetamide

  • Structure : Methyl groups at 4- and 5-positions instead of methoxy.
  • Impact: Methyl groups are weaker electron donors than methoxy, leading to reduced aromatic activation. This decreases solubility in polar solvents compared to the dimethoxy analog .

Functional Group Modifications

N-(4,5-Dimethoxy-2-nitrophenyl)benzamide (19)

  • Structure : Benzamide (-NHCOC₆H₅) replaces acetamide.
  • Synthesis : Similar electrochemical nitration route .
  • The extended conjugation may also shift UV-Vis absorption maxima .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : Chloro and methylsulfonyl groups introduce strong electron-withdrawing effects.
  • Impact : Enhanced electrophilicity at the nitro group facilitates nucleophilic aromatic substitution. The sulfonyl group enables hydrogen-bonding interactions in crystal packing .

Complex Derivatives

2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

  • Structure : Ethyl-linked dimethoxyphenyl group adds hydrophobicity.
  • Applications : Such derivatives are explored for biological activity due to enhanced membrane permeability .

Data Table: Comparative Analysis

Compound Name Substituents Synthesis Yield Melting Point (°C) Key Properties References
N-(4,5-Dimethoxy-2-nitrophenyl)acetamide 4,5-OMe, 2-NO₂ 67% ~168–170* High polarity, yellow solid
N-(3,5-Dimethoxy-2-nitrophenyl)acetamide 3,5-OMe, 2-NO₂ 65–72% Not reported Lower steric hindrance
N-(4,5-Dimethyl-2-nitrophenyl)acetamide 4,5-Me, 2-NO₂ Discontinued† Not reported Reduced solubility
N-(4,5-Dimethoxy-2-nitrophenyl)benzamide 4,5-OMe, 2-NO₂, -Bz Not reported Not reported Enhanced steric bulk
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, -SO₂Me 78% 168–170 Strong electron-withdrawing effects

*Estimated from tert-butyl analog ; †Commercial availability discontinued .

Q & A

Q. What are the established synthetic routes for N-(4,5-dimethoxy-2-nitrophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step pathways involving nitro-aromatic intermediates. For example, analogous nitrophenylacetamides have been prepared by reacting methyl 4,5-dimethoxy-2-nitrobenzoate with acetamide derivatives in a sequence of 11 steps, achieving a low overall yield (2–5%) . To optimize yields:

  • Catalyst screening : Use palladium or copper catalysts for nitro-group reductions.
  • Temperature control : Maintain reflux conditions during acetylation.
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol-water systems) to isolate high-purity product .

Q. Table 1: Synthetic Optimization Parameters

StepReagentYield (%)Key Challenge
NitrationHNO₃/H₂SO₄60–70Over-nitration side reactions
AcetylationAcetic anhydride40–50Competing hydrolysis

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), nitro (δ 8.0–8.5 ppm), and acetamide (δ 2.1 ppm) groups. Compare with NIST reference spectra for validation .
  • IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 268.27 (C₁₂H₁₆N₂O₅) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitro-aromatic acetamides?

Methodological Answer: X-ray diffraction analysis of related compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide) reveals:

  • Planarity deviations : Nitro groups exhibit torsional angles of -16.7° to 160.9° relative to the aromatic ring .
  • Intermolecular interactions : Head-to-tail hydrogen bonding (C–H⋯O) stabilizes crystal packing. For this compound, similar analysis requires single crystals grown via slow ethanol evaporation .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSignificance
Bond length (C–NO₂)1.46 ÅIndicates resonance stabilization
Torsional angle160.9°Steric hindrance from methoxy groups

Q. How can computational modeling predict reactivity in nitrophenylacetamide derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron-withdrawing effects of nitro and methoxy groups on acetamide reactivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic acetamides?

Methodological Answer:

  • Comparative analysis : Cross-validate NMR shifts with NIST’s Standard Reference Data .
  • Dynamic NMR : Resolve rotational barriers in acetamide groups under variable-temperature conditions.
  • Controlled degradation : Monitor thermal stability (TGA/DSC) to identify decomposition products interfering with spectral clarity .

Q. How are nitro-aromatic acetamides utilized as precursors in heterocyclic synthesis?

Methodological Answer: this compound serves as a precursor for:

  • Piperazinediones : Via reductive cyclization using H₂/Pd-C .
  • Thiadiazoles : React with Lawesson’s reagent to introduce sulfur heteroatoms .

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